molecular formula C26H25F3N4O3S B12456387 N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide

Cat. No.: B12456387
M. Wt: 530.6 g/mol
InChI Key: QPTQRHKTNFJZIT-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a trifluoromethyl group, a phthalazinyl moiety, and a benzenesulfonamide group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phthalazinyl moiety, followed by the introduction of the trifluoromethyl group and the benzenesulfonamide group. Common reagents used in these reactions include trifluoromethylating agents, sulfonamide precursors, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography and crystallization, is crucial to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: The unique structural features of the compound make it suitable for developing new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the phthalazinyl moiety play crucial roles in modulating the compound’s activity. The compound may bind to enzymes or receptors, altering their function and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzyloxy)-2-methylpropan-2-yl)-4-bromoaniline
  • N-(1-(benzyloxy)-2-methylpropan-2-yl)-4-(trifluoromethyl)aniline
  • 3-methyl-N-(2-methylpentan-2-yl)aniline

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phthalazinyl moiety contributes to its potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25F3N4O3S

Molecular Weight

530.6 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-[4-[3-(trifluoromethyl)anilino]phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C26H25F3N4O3S/c1-16-11-12-17(13-22(16)37(35,36)33-25(2,3)15-34)23-20-9-4-5-10-21(20)24(32-31-23)30-19-8-6-7-18(14-19)26(27,28)29/h4-14,33-34H,15H2,1-3H3,(H,30,32)

InChI Key

QPTQRHKTNFJZIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F)S(=O)(=O)NC(C)(C)CO

Origin of Product

United States

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